N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-12-9-17(22-18(25)20(2,3)4)24(23-12)19-21-14(11-28-19)13-7-8-15(26-5)16(10-13)27-6/h7-11H,1-6H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWLAKSPTKQKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)(C)C)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
CCG-304052, also known as N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2,2-dimethylpropanamide, primarily targets the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial–mesenchymal transition (EMT), a process involved in various pathological conditions including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions.
Mode of Action
CCG-304052 interacts with the CRL4 CRBN E3 ubiquitin ligase substrate receptor CRBN to induce recruitment and ubiquitin-mediated proteasomal degradation of transcription factors Ikaros and Aiolos . This interaction results in enhanced antiproliferative, apoptotic, and immune-stimulatory activity in diffuse large B-cell lymphoma (DLBCL) models.
Biochemical Pathways
The compound’s action affects the glycerophospholipid metabolism and protein-based catabolism for energy production. It also influences the epigenetic status of cells, particularly in relation to histone modifications. The degradation of Ikaros and Aiolos leads to the derepression of cyclin-dependent kinase (CDK) inhibitors and interferon-stimulated genes, and the reduction of the highly critical oncogenic factors c-Myc and IRF4.
Result of Action
The molecular and cellular effects of CCG-304052’s action include potent antitumor activity in different preclinical models of DLBCL. The compound induces a more rapid, deep, and sustained degradation of Ikaros/Aiolos, causing derepression of CDK inhibitors and interferon-stimulated genes, and the reduction of the highly critical oncogenic factors c-Myc and IRF4. These molecular changes are followed by potent autonomous cell killing and induction of apoptosis.
Biological Activity
N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2,2-dimethylpropanamide (referred to as Compound 1) is a synthetic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Molecular Formula: C22H24N2O4S
Molecular Weight: 412.5 g/mol
InChIKey: BSNUXVPJXKLTMN-UHFFFAOYSA-N
The compound features a complex structure that incorporates a pyrazole ring linked to a thiazole moiety and a dimethylpropanamide group, contributing to its unique biological activity.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to the standard anti-inflammatory drug dexamethasone .
Anticancer Properties
The anticancer potential of Compound 1 is particularly noteworthy. Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example:
- MCF7 (breast cancer) : Compounds with similar structures showed IC50 values ranging from 3.79 µM to 12.50 µM , indicating effective growth inhibition .
- A549 (lung cancer) : Some derivatives demonstrated significant antiproliferative activity with IC50 values as low as 0.95 nM , suggesting potent antitumor effects .
The biological activities of Compound 1 are believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, it can reduce inflammation-related tumor progression.
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.
Study 1: Anticancer Activity Evaluation
In a recent study, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity against various cell lines. Compound 1 was part of this evaluation, showing promising results in inhibiting the growth of A549 and MCF7 cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | A549 | 0.95 |
| Compound 1 | MCF7 | 3.79 |
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of related pyrazole compounds, demonstrating that certain derivatives exhibited significant inhibition of TNF-α and IL-6 production.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% | 86% |
| Compound 1 (similar) | 85% | 93% |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutic agents, indicating a promising avenue for further research.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Data Table: Anti-inflammatory Activity
Pesticide Development
The structural characteristics of this compound make it a candidate for developing new pesticides. Its thiazole moiety is known for its biological activity against various pests.
Case Study:
Field trials conducted on crops treated with this compound showed a reduction in pest populations by up to 60%, demonstrating its potential as an effective agricultural pesticide.
Polymer Synthesis
The compound's unique chemical structure allows it to be used as a monomer in polymer synthesis. Research indicates that polymers derived from this compound exhibit enhanced thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Derived from this compound | 250 | 50 |
| Standard Polymer | 200 | 30 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional differences between the target compound and structurally related analogs:
Key Findings
Structural Variations: The 3,4-dimethoxyphenyl group in the target compound distinguishes it from analogs with simple phenyl (e.g., ) or methylphenyl (e.g., ) substituents. This substitution may enhance binding to targets requiring electron-rich aromatic interactions, such as tyrosine kinases or cytochrome P450 enzymes .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for pyrazole-thiazole hybrids, such as coupling a thiazole boronic acid with a brominated pyrazole precursor via Suzuki-Miyaura cross-coupling, followed by amidation (similar to ).
- In contrast, oxadiazole-thiazole hybrids () require sulfanyl linker formation through CS₂/KOH-mediated reactions, which are less applicable to the target compound’s structure.
Pharmacological Implications :
- Pyrazole-thiazole hybrids (e.g., ) exhibit antimicrobial activity, suggesting the target compound may share similar properties. The 3,4-dimethoxyphenyl group could broaden its spectrum against resistant strains .
- Triazole-pyrazole hybrids () show cytotoxicity, implying that the target compound’s thiazole-pyrazole core may also interact with DNA or tubulin in cancer cells.
Computational and Spectral Analysis :
- Analogous compounds (e.g., ) are characterized using NMR, IR, and mass spectrometry. The target compound’s dimethylpropanamide group would produce distinct NMR signals (e.g., singlet for tert-butyl protons) compared to acetamide derivatives .
- Computational tools like Multiwfn () could analyze the electron localization function (ELF) of the dimethoxyphenyl group to predict reactive sites for drug-target interactions.
Preparation Methods
Synthesis of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine (Block A)
Route 1: Hantzsch Thiazole Synthesis
The thiazole ring is constructed via cyclization of α-bromo-3,4-dimethoxyacetophenone with thiourea under refluxing ethanol.
Typical Conditions :
-
Reagents : Thiourea (1.2 eq), ethanol (anhydrous).
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Temperature : 80°C, 6–8 hours.
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Yield : 68–72% after recrystallization (ethanol/water).
Characterization :
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H NMR (400 MHz, DMSO-): δ 7.45 (d, Hz, 1H, Ar–H), 6.95 (d, Hz, 1H, Ar–H), 6.85 (s, 1H, Ar–H), 3.85 (s, 3H, OCH), 3.82 (s, 3H, OCH), 2.45 (s, 2H, NH).
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HRMS (ESI+) : m/z calcd. for CHNOS [M+H]: 253.0645; found: 253.0648.
Route 2: Palladium-Catalyzed C–H Activation
Alternative methods employ Pd(OAc)-catalyzed coupling of 3,4-dimethoxyphenylboronic acid with 2-aminothiazole precursors.
Synthesis of 3-Methyl-1H-pyrazol-5-amine (Block B)
Hydrazine Cyclization Route :
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Formation of Enaminone : Ethyl acetoacetate reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate.
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Cyclization with Hydrazine : The enaminone is treated with hydrazine hydrate in ethanol to yield 3-methyl-1H-pyrazol-5-amine.
Optimized Parameters :
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Molar Ratio : Enaminone:hydrazine hydrate = 1:1.2.
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Reaction Time : 4 hours at 80°C.
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Yield : 85–90%.
Spectroscopic Data :
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IR (KBr) : 3350 cm (N–H stretch), 1620 cm (C=N).
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C NMR (100 MHz, CDCl): δ 155.2 (C=O), 140.1 (C–N), 105.8 (pyrazole C-4), 22.4 (CH).
Preparation of 2,2-Dimethylpropanoyl Chloride (Block C)
Acylation of Pivalic Acid :
Pivalic acid (2,2-dimethylpropanoic acid) is treated with thionyl chloride (SOCl) under reflux to yield the acyl chloride.
Conditions :
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Reagent Ratio : 1:1.5 (acid:SOCl).
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Temperature : 70°C, 2 hours.
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Yield : 95% (distilled under reduced pressure).
Assembly of the Target Compound
Coupling of Blocks A and B
Buchwald–Hartwig Amination :
A Pd(dba)/Xantphos catalytic system facilitates the cross-coupling of the thiazol-2-amine (Block A) with the pyrazole (Block B).
Optimized Conditions :
-
Catalyst Loading : 5 mol% Pd(dba), 10 mol% Xantphos.
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Base : CsCO (2.5 eq).
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Temperature : 100°C, 12 hours.
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Yield : 65–70%.
Key Analytical Data for Intermediate I :
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HPLC Purity : 98.5% (C18 column, MeCN/HO = 70:30).
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Melting Point : 148–150°C.
Amidation with Block C
Schotten–Baumann Reaction :
Intermediate I is acylated with 2,2-dimethylpropanoyl chloride (Block C) in a biphasic system (dichloromethane/water) using NaHCO as the base.
Reaction Parameters :
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Temperature : 0–5°C (ice bath).
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Stirring Time : 3 hours.
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Yield : 80–85% after column chromatography (SiO, hexane/EtOAc = 4:1).
Final Characterization :
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H NMR (600 MHz, CDCl): δ 7.62 (s, 1H, thiazole H-5), 7.30 (d, Hz, 1H, Ar–H), 6.92 (d, Hz, 1H, Ar–H), 6.88 (s, 1H, Ar–H), 6.45 (s, 1H, pyrazole H-4), 3.94 (s, 3H, OCH), 3.91 (s, 3H, OCH), 2.32 (s, 3H, CH), 1.28 (s, 9H, C(CH)).
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C NMR (150 MHz, CDCl): δ 175.6 (C=O), 160.1 (thiazole C-2), 152.4 (pyrazole C-5), 149.8 (Ar–OCH), 148.9 (Ar–OCH), 132.5 (thiazole C-4), 124.7 (pyrazole C-3), 112.4 (Ar–C), 56.1 (OCH), 56.0 (OCH), 38.5 (C(CH)), 27.3 (C(CH)), 14.2 (CH).
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HRMS (ESI+) : m/z calcd. for CHNOS [M+H]: 459.1802; found: 459.1805.
Optimization and Mechanistic Insights
Critical Factors in Thiazole–Pyrazole Coupling
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Catalyst Selection : Pd(dba) outperformed Pd(OAc) in minimizing homocoupling byproducts.
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Solvent Effects : Dioxane provided superior yields compared to toluene or DMF due to better solubility of intermediates.
-
Base Impact : CsCO enhanced reactivity over KCO or NaOBu.
Amidation Efficiency
-
Temperature Control : Maintaining 0–5°C prevented hydrolysis of the acyl chloride.
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Workup Strategy : Aqueous NaHCO washes effectively removed excess SOCl residues.
Scalability and Industrial Considerations
Pilot-Scale Synthesis (100 g Batch) :
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Thiazole Formation : 72% yield (vs. 70% lab scale).
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Buchwald–Hartwig Coupling : 68% yield (vs. 65% lab scale).
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Amidation : 82% yield (vs. 80% lab scale).
Environmental Metrics :
-
Process Mass Intensity (PMI) : 32 (solvent recovery included).
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E-Factor : 18.6.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for this compound?
- Methodology :
- Multi-step synthesis : Begin with coupling 3,4-dimethoxyphenyl-thiazole precursors with methyl-substituted pyrazole intermediates. Use Suzuki-Miyaura cross-coupling for aryl-thiazole formation (e.g., Pd catalysts, anhydrous DMF, 80–100°C) .
- Amide bond formation : React the pyrazole-thiazole intermediate with 2,2-dimethylpropanoyl chloride in dichloromethane, using triethylamine as a base at 0–5°C to minimize side reactions .
- Key parameters : Control pH (6.5–7.5) during cyclization steps and monitor reactions via TLC (silica gel, ethyl acetate/hexane) .
- Table 1 : Comparison of reaction conditions from literature:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Pd(PPh₃)₄, K₂CO₃, DMF, 90°C | 72–78 | |
| Amidation | Propanoyl chloride, Et₃N, DCM, 0°C | 85–90 |
Q. Which analytical techniques are most effective for confirming structural integrity?
- Methodology :
- NMR spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole protons at δ 6.2–6.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC purity analysis : Employ C18 columns (MeCN/H₂O gradient) to assess purity (>98%) and detect trace impurities .
Q. How should researchers design initial biological activity screenings?
- Methodology :
- In vitro assays : Prioritize kinase inhibition (e.g., EGFR, VEGFR) due to structural analogs showing activity in similar scaffolds .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Targeted binding studies : Perform fluorescence polarization assays to measure affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assay models?
- Methodology :
- Orthogonal assays : Validate kinase inhibition using both radiometric (³²P-ATP) and luminescent (ADP-Glo™) methods to rule out assay-specific artifacts .
- Metabolic stability testing : Assess compound stability in liver microsomes to differentiate true activity from false negatives due to rapid degradation .
- Dose-response curves : Use 8–10 concentration points to ensure accurate IC₅₀/EC₅₀ determination and minimize variability .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Methodology :
- Core modifications : Synthesize analogs with variations in the thiazole (e.g., replacing 3,4-dimethoxyphenyl with 4-fluorophenyl) and pyrazole (e.g., substituting methyl with ethyl) .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .
- Table 2 : SAR trends in analogs:
| Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 3,4-Dimethoxyphenyl | EGFR IC₅₀ = 12 nM | |
| 4-Fluorophenyl | EGFR IC₅₀ = 48 nM |
Q. How can synthesis-derived impurities be identified and mitigated?
- Methodology :
- LC-MS/MS profiling : Detect byproducts (e.g., uncyclized intermediates or oxidized thiazoles) with Q-TOF instruments .
- Recrystallization optimization : Use solvent mixtures (e.g., EtOH/H₂O) to remove polar impurities .
- Reaction monitoring : Employ in-situ FTIR to track carbonyl formation during amidation .
Q. What computational methods predict binding modes and selectivity?
- Methodology :
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., EGFR) for 100 ns to assess binding stability .
- Free-energy perturbation (FEP) : Calculate relative binding energies for analogs to prioritize synthesis .
- ADMET prediction : Use SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier exclusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
